molecular formula C19H23NO B6359121 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal CAS No. 75859-94-8

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal

Cat. No.: B6359121
CAS No.: 75859-94-8
M. Wt: 281.4 g/mol
InChI Key: LYVPDAVLABNTOF-KROFXTHXSA-N
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Description

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity. The presence of the dimethylamino group enhances its electron-donating capabilities, making it a valuable compound in organic synthesis and material science.

Preparation Methods

The synthesis of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate aliphatic aldehydes under acidic or basic conditions. The reaction typically requires a catalyst such as acetic anhydride and pyridine or sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336 . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group. Common reagents include halogens and nitrating agents.

    Condensation: The compound can participate in aldol condensation reactions, forming larger conjugated systems.

Scientific Research Applications

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, influencing their structure and function. The dimethylamino group enhances its binding affinity by donating electrons, facilitating stronger interactions with target molecules.

Comparison with Similar Compounds

Similar compounds include:

In comparison, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal stands out due to its extended conjugation and unique reactivity, making it a versatile compound in multiple research domains.

Properties

IUPAC Name

(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPDAVLABNTOF-KROFXTHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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